molecular formula C8H18ClNO2 B2656362 propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride CAS No. 66854-99-7

propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride

Cat. No.: B2656362
CAS No.: 66854-99-7
M. Wt: 195.69
InChI Key: XHQDDUMWIYOHDY-FJXQXJEOSA-N
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Description

Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves esterification reactions. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride include:

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

propan-2-yl (2S)-2-amino-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)7(9)8(10)11-6(3)4;/h5-7H,9H2,1-4H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQDDUMWIYOHDY-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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